molecular formula C11H13N3O B1353685 N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine CAS No. 852180-71-3

N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine

Cat. No. B1353685
M. Wt: 203.24 g/mol
InChI Key: QSOPQWOPMDNJLF-UHFFFAOYSA-N
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Description

“N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Alcohols and Amines : 3-aryl-5-methyl-1,2,4-oxadiazoles, when heated with benzyl alcohol, primarily yield aryl nitrile, benzyl acetate, and benzaldehyde. Various products, including 1,3,5-triazines, are identified, demonstrating the chemical versatility and reactivity of these compounds (Brown, Clack, & Wilson, 1988).

  • Ring-Fission and Bond Cleavage : The reaction of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine with other reactants shows a propensity for ring fission of the oxadiazole system, leading to the formation of distinct compounds. This reveals the structural adaptability of these compounds in chemical reactions (Jäger, Laggner, Mereiter, & Holzer, 2002).

  • Photoinduced Molecular Rearrangements : 1,2,4-oxadiazoles exhibit unique photochemistry, especially in the presence of nitrogen nucleophiles, leading to the formation of various heterocyclic compounds such as 1,2,4-triazoles and benzimidazoles. This highlights their potential in photochemical synthesis applications (Buscemi, Vivona, & Caronna, 1996).

Biological Activities

  • Antimicrobial and Anticancer Properties : Some derivatives, such as 1,2,4-triazole derivatives, exhibit significant antimicrobial and anticancer activities. This underscores their potential application in pharmaceutical research for developing new therapeutic agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Synthesis of Fluorinated Compounds : These compounds are used in the photochemical synthesis of fluorinated heterocycles, highlighting their utility in creating specialized chemical structures for various applications (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses , indicating potential future directions for the development of new drugs based on this structure.

properties

IUPAC Name

N-methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-11(14-15-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOPQWOPMDNJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428143
Record name N-Methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine

CAS RN

852180-71-3
Record name N-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Niphakis, AB Cognetta III, JW Chang… - ACS chemical …, 2013 - ACS Publications
Monoacylglycerol lipase (MAGL) is a principal metabolic enzyme responsible for hydrolyzing the endogenous cannabinoid (endocannabinoid) 2-arachidonoylglycerol (2-AG). Selective …
Number of citations: 140 pubs.acs.org

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